2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Description
This compound is a bicyclic heterocyclic amine featuring a 4,5,6,7-tetrahydro-2H-indazole core substituted with a cyclopropylmethyl group at position 2 and an ethylamine side chain at position 2. The cyclopropylmethyl group may enhance metabolic stability compared to linear alkyl chains, while the ethylamine moiety provides a handle for intermolecular interactions (e.g., hydrogen bonding) .
Properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-8-7-13-11-3-1-2-4-12(11)15-16(13)9-10-5-6-10/h10H,1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZATVNKQZAIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CCN)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The cyclopropylmethyl group is then introduced through alkylation reactions, and the ethan-1-amine moiety is added via reductive amination . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . For example, it may inhibit cyclooxygenase-2 (COX-2) to reduce inflammation or target specific cancer cell pathways to induce apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Indazole Core
(a) 2-(4,5,6,7-Tetrahydro-2H-Indazol-3-yl)Ethan-1-Amine
- Structure : Lacks the cyclopropylmethyl group at position 2.
- Status : Discontinued (CymitQuimica catalog) .
(b) [2-(4,5,6,7-Tetrahydro-2H-Indazol-3-yl)Ethyl]Amine Hydrochloride Hydrate
- Structure : Ethylamine side chain is retained, but the compound is formulated as a hydrochloride hydrate.
- Key Differences : Salt formation improves aqueous solubility, which may enhance bioavailability. However, the absence of the cyclopropylmethyl group limits steric stabilization .
(c) 2-Ethyl-4,5,6,7-Tetrahydro-2H-Indazol-3-Amine
- Structure : Ethyl group at position 2 instead of cyclopropylmethyl.
- Properties :
(d) 1-(Propan-2-yl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine
Functional Group and Pharmacophore Analysis
| Compound Name | Substituent (Position) | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| Target Compound | Cyclopropylmethyl (2), Ethylamine (3) | C₁₁H₁₇N₃ | High lipophilicity (logP ~2.5), potential CNS activity |
| 2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | Ethyl (2) | C₉H₁₅N₃ | Lower steric hindrance, reduced metabolic stability |
| [2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride | Ethylamine (3, HCl salt) | C₉H₁₆ClN₃O | Enhanced solubility, lab use only |
| 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | Isopropyl (1), amine (6) | C₁₀H₁₇N₃ | Altered pharmacophore orientation, niche applications |
Biological Activity
The compound 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a member of the indazole family and has garnered attention for its potential biological activities. Indazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural characteristics contribute to its biological activity. The presence of the cyclopropylmethyl group and the tetrahydroindazole moiety are significant for its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that indazole derivatives exhibit significant antitumor properties. For instance, a related indazole compound was evaluated for its inhibitory effects on various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low nanomolar range against human cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6o | K562 | 5.15 | Induces apoptosis via Bcl-2 inhibition |
| 6o | A549 | 10.00 | Cell cycle arrest at G1 phase |
The compound may exhibit similar mechanisms due to structural similarities with other indazole derivatives.
Neuroprotective Effects
Indazole derivatives have also been studied for their neuroprotective effects. In models of neurodegenerative diseases, compounds with similar structures have shown the ability to inhibit neuroinflammation and promote neuronal survival .
Study on Indazole Derivatives
In a study focusing on the synthesis and biological evaluation of indazole derivatives, compounds were tested for their ability to inhibit specific kinases involved in cancer progression. The study highlighted that modifications to the indazole structure significantly influenced potency and selectivity against cancer targets .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data suggest that compounds similar to this compound exhibit favorable ADME profiles with low toxicity in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
